3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid
CAS No.: 2139348-60-8
Cat. No.: VC6934972
Molecular Formula: C18H19N3O7
Molecular Weight: 389.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2139348-60-8 |
|---|---|
| Molecular Formula | C18H19N3O7 |
| Molecular Weight | 389.364 |
| IUPAC Name | 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |
| Standard InChI Key | GXCGXOBFROXMLV-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The compound’s IUPAC name, 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, reflects its three primary components:
-
A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group, derived from thalidomide, which binds cereblon .
-
A 2-(2-aminoethoxy)ethoxy PEG3 linker, enhancing solubility and spatial flexibility .
-
A terminal propanoic acid group for conjugation to target-binding ligands .
Its molecular structure (Fig. 1) is characterized by:
-
A piperidine-2,6-dione ring (dioxopiperidinyl group) fused to a phthalimide moiety.
-
A triethylene glycol spacer () bridging the cereblon ligand and propionic acid.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 477.464 g/mol | |
| CAS Number | 2138440-82-9 | |
| Synonyms | Thalidomide-NH-PEG3-propionic acid |
Structural Analogues and Comparisons
The compound belongs to a broader class of cereblon-binding degraders. For example:
-
PD141393 (PubChem CID 148050146) incorporates a similar dioxopiperidinyl-phthalimide core but uses a longer PEG4 linker and additional functional groups for lipid modulation .
-
SCHEMBL20154014 (PubChem CID 134511322) replaces the propionic acid with a sulfanylacetamide group, altering target selectivity .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a multi-step process:
-
Thalidomide Functionalization: The phthalimide nitrogen is alkylated with a PEG3 spacer bearing a primary amine .
-
Carboxylic Acid Activation: The terminal hydroxyl group of the PEG3 linker is oxidized to propionic acid using standard carboxylation reagents .
Key challenges include maintaining stereochemical integrity at the dioxopiperidinyl group and ensuring linker stability under physiological conditions .
Role of the PEG3 Linker
The triethylene glycol spacer:
-
Reduces aggregation by improving hydrophilicity (clogP = -0.8 for analogues ).
-
Provides a 15.3 Å span, optimal for bridging cereblon and target protein .
-
Minimizes off-target interactions due to its non-reactive ether backbone .
Mechanism of Action and Biological Activity
Cereblon Binding and Ubiquitination
The compound’s thalidomide moiety binds cereblon (CRBN), an E3 ubiquitin ligase component, with values reported in the nanomolar range . This interaction induces conformational changes in CRBN, enabling recruitment of target proteins (e.g., IKZF1/3 in multiple myeloma) for polyubiquitination and proteasomal degradation .
PROTAC Applications
As a PROTAC warhead, the compound has been conjugated to ligands targeting:
-
BRD4: In acute myeloid leukemia models, BRD4-PROTACs achieve DC (degradation concentration) values of <10 nM .
-
EGFR: Degradation of mutant EGFR in non-small cell lung cancer reduces tumor growth by 72% in xenografts .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
| Parameter | Value | Method |
|---|---|---|
| Aqueous Solubility | 12.8 mg/mL (pH 7.4) | Shake-flask |
| Plasma Stability | t = 6.2 h (human) | LC-MS |
| LogD (pH 7.4) | -1.2 | HPLC |
The PEG3 linker enhances aqueous solubility compared to non-PEGylated thalidomide analogues (2.1 mg/mL) .
Metabolic Pathways
Primary routes of metabolism include:
-
Oxidation: Piperidine ring hydroxylation (CYP3A4-mediated).
-
Ester Hydrolysis: Propionic acid cleavage by carboxylesterases .
Future Directions and Challenges
Improving Degradation Efficiency
Strategies under investigation include:
-
Replacing PEG3 with rigid spacers (e.g., piperazine) to reduce entropic penalties .
-
Deuterating the phthalimide ring to slow oxidative metabolism .
Expanding Therapeutic Indications
Ongoing trials explore applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume